Deoxycytidine hydrochloride

Description

The exact mass of the compound 2'-Deoxycytidine hydrochloride is 263.0672836 g/mol and the complexity rating of the compound is 355. The solubility of this chemical has been described as >39.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

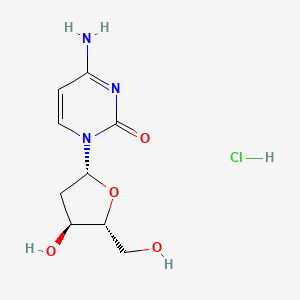

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4.ClH/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H/t5-,6+,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKCXZGFJFAPLY-OERIEOFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074956 | |

| Record name | Deoxycytidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50086849 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3992-42-5, 25203-63-8 | |

| Record name | 2′-Deoxycytidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3992-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine, 2′-deoxy-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25203-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxycytidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003992425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxycytidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025203638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine, 2'-deoxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Deoxycytidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxycytidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-deoxycytidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYCYTIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8FX60E66D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deoxycytidine Hydrochloride: A Linchpin in DNA Synthesis and Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxycytidine, a fundamental deoxyribonucleoside, serves as an indispensable precursor for the synthesis of deoxycytidine triphosphate (dCTP), one of the four essential building blocks of deoxyribonucleic acid (DNA). This guide provides a comprehensive technical overview of the role of Deoxycytidine hydrochloride, a stable and soluble form of deoxycytidine, in the intricate process of DNA synthesis. We will explore its journey through the nucleotide salvage pathway, its enzymatic phosphorylation, and its ultimate incorporation into the growing DNA strand. Furthermore, this guide will delve into its critical applications in biomedical research and as a foundational component in the development of antiviral and anticancer therapeutics.

Introduction: The Centrality of Deoxynucleosides in Genomic Integrity

The fidelity of DNA replication and repair is paramount to the maintenance of genetic stability and cellular function. This process relies on a balanced supply of four deoxyribonucleoside triphosphates (dNTPs): dATP, dGTP, dCTP, and dTTP. Cells employ two primary pathways to generate these vital precursors: the de novo synthesis pathway, which builds nucleotides from simpler molecules, and the salvage pathway, which recycles pre-existing nucleosides and bases from the degradation of DNA and RNA.[1][2] The salvage pathway is a more energy-efficient process and is crucial in certain tissues and cell types that have limited de novo synthesis capabilities.[3][4]

This compound (dC·HCl) is a synthetic, stabilized form of deoxycytidine that is widely utilized in research settings.[5][6] Its enhanced solubility and stability make it an invaluable tool for studying DNA synthesis, cellular metabolism, and for the development of nucleoside analog drugs.[7][8]

The Salvage Pathway: An Economical Route to DNA Precursors

The nucleotide salvage pathway provides an elegant mechanism for the cell to recycle the products of nucleic acid breakdown, thereby conserving energy.[1][2] Deoxycytidine, liberated from the degradation of DNA, is a key substrate for this pathway.

The initial and rate-limiting step in the salvage of deoxycytidine is its phosphorylation to deoxycytidine monophosphate (dCMP).[9][10] This critical reaction is catalyzed by the enzyme deoxycytidine kinase (dCK) in the cytosol and thymidine kinase 2 (TK2) in the mitochondria.[10] dCK exhibits broad substrate specificity, as it can also phosphorylate deoxyadenosine and deoxyguanosine, highlighting its central role in supplying precursors for DNA synthesis.[9]

Incorporation into DNA: The Final Step

The culmination of this pathway is the incorporation of the dCMP moiety from dCTP into a newly synthesized DNA strand. [11]This process is catalyzed by DNA polymerases, which read the template DNA strand and add the complementary deoxynucleotide to the 3'-hydroxyl end of the growing primer strand. [12]The selection of the correct nucleotide is governed by the principles of Watson-Crick base pairing, where cytosine pairs with guanine. [13] The reaction involves a nucleophilic attack by the 3'-hydroxyl group of the primer on the alpha-phosphate of the incoming dCTP, leading to the formation of a phosphodiester bond and the release of pyrophosphate (PPi). [14]The subsequent hydrolysis of PPi provides the thermodynamic driving force for the polymerization reaction.

This compound in Research and Drug Development

The fundamental role of deoxycytidine in DNA synthesis makes it and its analogs powerful tools in both basic research and clinical applications.

Research Applications

This compound is widely used in various research settings:

-

DNA Synthesis Studies: It serves as a crucial building block in in vitro DNA synthesis reactions, such as the polymerase chain reaction (PCR), and in DNA sequencing. [11][15]* Cell Culture: It is often added to cell culture media to support the growth of various cell lines, particularly in studies related to cancer research and drug development. [15][16]* Metabolic Pathway Analysis: Researchers use deoxycytidine and its labeled isotopes to trace and study nucleotide metabolism and its regulation within cells. [5]* Genetic Engineering: It is a fundamental component in gene editing technologies like CRISPR, which require the synthesis of new DNA sequences. [15]

Therapeutic Applications: Nucleoside Analogs

The cellular machinery that processes deoxycytidine can be exploited for therapeutic purposes. Nucleoside analogs, which are structurally similar to natural deoxynucleosides, can be designed to interfere with DNA synthesis in rapidly dividing cells, such as cancer cells or virus-infected cells. [17] Many of these drugs act as prodrugs that are activated intracellularly through phosphorylation by kinases like dCK. [9][18]Once converted to their triphosphate forms, these analogs can:

-

Competitively inhibit DNA polymerases: By competing with the natural dNTPs for the active site of the polymerase. [19]* Act as chain terminators: Upon incorporation into the growing DNA strand, the lack of a 3'-hydroxyl group prevents further elongation, leading to the termination of DNA synthesis. [17] Prominent examples of deoxycytidine analogs used in the clinic include:

-

Cytarabine (ara-C): A cornerstone in the treatment of acute myeloid leukemia.

-

Gemcitabine: Used in the treatment of various solid tumors, including pancreatic, lung, and breast cancer. [20]* Lamivudine (3TC): An antiviral agent used in the treatment of HIV and hepatitis B infections. [21] The efficacy of these drugs is often correlated with the expression levels of dCK in target cells, making dCK a potential biomarker for predicting treatment response. [21]

Technical Data and Protocols

Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | 2'-dC·HCl, Cytosine deoxyriboside hydrochloride | [5][22] |

| CAS Number | 3992-42-5 | [10][22] |

| Molecular Formula | C₉H₁₃N₃O₄ · HCl | [6][10] |

| Molecular Weight | 263.68 g/mol | [6][10][23] |

| Appearance | White crystalline powder | [6][24] |

| Melting Point | 161 - 164 °C | [6] |

| Solubility | Water: ≥ 41 mg/mL; DMSO: ~3-25 mg/mL | [8][24] |

| Storage | 2-8°C or -20°C for long-term storage | [8][10][24] |

Experimental Protocol: In Vitro DNA Synthesis Inhibition Assay

This protocol provides a general framework for assessing the effect of a deoxycytidine analog on DNA synthesis by measuring the incorporation of a radiolabeled nucleoside. [25] Objective: To determine the IC₅₀ value of a test compound (e.g., a deoxycytidine analog) for the inhibition of DNA synthesis in cultured cells.

Materials:

-

Cell line of interest (e.g., a cancer cell line)

-

Complete cell culture medium

-

Deoxycytidine analog (test compound)

-

[³H]Thymidine (radiolabeled DNA precursor)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

-

96-well cell culture plates

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the deoxycytidine analog for a specified period (e.g., 24-48 hours). Include vehicle-only controls.

-

Radiolabeling: Add [³H]thymidine to the culture medium for the final few hours of the incubation period.

-

Cell Harvesting: Aspirate the medium and wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel.

-

Precipitation: Add cold 10% TCA to each well to precipitate macromolecules, including DNA.

-

Washing: Wash the precipitate with TCA to remove any remaining unincorporated radiolabel.

-

Solubilization and Quantification: Solubilize the acid-insoluble fraction (DNA) and transfer it to scintillation vials. Add scintillation fluid and quantify the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Express the results as a percentage of the radioactivity incorporated in the control (untreated) cells. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the drug concentration.

This assay provides a robust method for quantifying the inhibitory effect of a compound on DNA replication. Orthogonal assays, such as cell cycle analysis or DNA fiber analysis, can be used for further validation. [26]

Conclusion

This compound is more than just a chemical reagent; it is a fundamental key to unlocking the complexities of DNA synthesis and a cornerstone for the rational design of life-saving therapeutics. Its journey from the salvage pathway to its final incorporation into the DNA double helix highlights the elegance and efficiency of cellular metabolic processes. For researchers and drug developers, a deep understanding of the role of deoxycytidine and its metabolic activation is critical for advancing the fields of molecular biology, oncology, and virology. The continued exploration of nucleoside and nucleotide metabolism will undoubtedly pave the way for novel diagnostic and therapeutic strategies in the future.

References

- Arner, E. S., & Eriksson, S. (2006). The Role of Deoxycytidine Kinase in DNA Synthesis and Nucleoside Analog Activation. Nucleosides, Nucleotides and Nucleic Acids, 25(9-11), 1095-1103.

-

The Science Notes. (2023, May 1). Salvage Pathway: Purine and Pyrimidine Nucleotide Synthesis. Retrieved from [Link]

- Lork, T. M., Schiffer, J. H., & Dringen, R. (2021). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. Cancers, 13(16), 4153.

-

Wikipedia. (n.d.). Nucleotide salvage. Retrieved from [Link]

- Patra, K. C., & Hay, N. (2014). Mechanisms of Insertion of dCTP and dTTP Opposite the DNA Lesion O6-Methyl-2′-deoxyguanosine by Human DNA Polymerase η. Journal of Biological Chemistry, 289(43), 29815-29825.

-

baseclick GmbH. (n.d.). dCTP: Role, Applications, and Importance in DNA Synthesis. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 27). What is Deoxythymidine/Deoxycytidine used for?. Retrieved from [Link]

-

LibreTexts Biology. (2021, September 7). 22.4: Biosynthesis and Degradation of Nucleotides. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleotide Synthesis via Salvage Pathway. Retrieved from [Link]

- Ryter, S. W., & West, R. E. (2002). The Deoxycytidine Pathway for Thymidylate Synthesis in Escherichia coli. Journal of Bacteriology, 184(2), 423-429.

- Eriksson, S., & Staub, M. (2002). The Role of Deoxycytidine Kinase in DNA Synthesis and Nucleoside Analog Activation. In Deoxynucleoside Analogs in Cancer Therapy (pp. 15-30). Humana Press.

- Washington, M. T., Johnson, R. E., Prakash, L., & Prakash, S. (2003). The Mechanism of Nucleotide Incorporation by Human DNA Polymerase η Differs from That of the Yeast Enzyme. Molecular and Cellular Biology, 23(15), 5241-5249.

-

Krackeler Scientific, Inc. (n.d.). 2′-Deoxycytidine hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Deoxycytidine triphosphate. Retrieved from [Link]

-

ResearchGate. (2014, September 24). Mechanisms of insertion of dCTP and dTTP opposite the DNA lesion O6-Methyl-26-deoxyguanosine by Human DNA polymerase. Retrieved from [Link]

- Shewach, D. S., & Daddona, P. E. (1985). Regulation of purine deoxynucleoside phosphorylation by deoxycytidine kinase from human leukemic blast cells. Cancer Research, 45(7), 3244-3249.

- Hains, P. G., et al. (2012). Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage. Nucleic Acids Research, 40(1), 217-227.

- Plunkett, W., Huang, P., Xu, Y. Z., Heinemann, V., Grunewald, R., & Gandhi, V. (1991). Action of 2',2'-Difluorodeoxycytidine on DNA Synthesis. Cancer Research, 51(22), 6110-6117.

-

Pharmacy Research. (n.d.). CAS 3992-42-5 2'-Deoxycytidine hydrochloride, synthetic. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of 2′-deoxycytidine-5′-triphosphate (dCTP), and.... Retrieved from [Link]

-

The Virtual University of Pakistan. (2021, November 5). Mechanism of DNA Polymerase | Cell Biology | BIO5105_Topic082 [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Excedr. (2022, February 15). What Is dCTP? Definition & Use Cases. Retrieved from [Link]

-

bioWORLD. (n.d.). 2'-Deoxycytidine Hydrochloride (3992-42-5). Retrieved from [Link]

-

Jena Bioscience. (n.d.). DNA synthesis monitoring (Cell proliferation). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nucleotide Metabolism. Retrieved from [Link]

-

Doctor 2019. (n.d.). Nucleotide Metabolism 22. Retrieved from [Link]

- Plunkett, W., Huang, P., Xu, Y. Z., Heinemann, V., Grunewald, R., & Gandhi, V. (1991). Action of 2',2'-difluorodeoxycytidine on DNA synthesis. Cancer Research, 51(22), 6110-6117.

-

Temple University. (n.d.). DEOXYCYTIDINE (EdC), A REPLICATION-STRESS INDUCING NUCLEOSIDE ANALOG PRODRUG WITH PREFERENTIAL ACTI. Retrieved from [Link]

-

DTU Research Database. (2011). Nucleotide Metabolism. Retrieved from [Link]

-

Study.com. (2021, October 10). Nucleotide Metabolism | Mechanism, Pathway & End Product. Retrieved from [Link]

-

Pearson. (n.d.). Genetics Nucleotide Metabolism Study Guide for Exams. Retrieved from [Link]

Sources

- 1. thesciencenotes.com [thesciencenotes.com]

- 2. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 3. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. alfa-labotrial.com [alfa-labotrial.com]

- 7. chemimpex.com [chemimpex.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. dCTP: Role, Applications, and Importance in DNA Synthesis [baseclick.eu]

- 12. m.youtube.com [m.youtube.com]

- 13. What Is dCTP? Definition & Use Cases [excedr.com]

- 14. Deoxycytidine triphosphate - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. 2′-Deoxycytidine hydrochloride | Krackeler Scientific, Inc. [krackeler.com]

- 17. What is Deoxythymidine/Deoxycytidine used for? [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

- 19. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. kulturkaufhaus.de [kulturkaufhaus.de]

- 22. 2′-Deoxycytidine hydrochloride - 1-(2-Deoxy-β-D-ribofuranosyl)cytosine hydrochloride, Cytosine deoxyriboside hydrochloride [sigmaaldrich.com]

- 23. This compound | C9H14ClN3O4 | CID 107488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. You are being redirected... [bio-world.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

A Technical Guide to Deoxycytidine Hydrochloride's Function in Cellular Metabolism

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxycytidine hydrochloride, a stable salt of the deoxyribonucleoside deoxycytidine, is a pivotal molecule in molecular biology and drug development.[1] As a fundamental precursor for DNA synthesis, its metabolic fate is intricately linked to cell proliferation, genetic integrity, and the mechanisms of various therapeutic agents. This guide elucidates the core functions of deoxycytidine in cellular metabolism, focusing on its journey through the nucleoside salvage pathway, its ultimate incorporation into DNA, and its alternative metabolic routes. Furthermore, we explore its critical role as a research tool, detailing established protocols for cell synchronization and DNA synthesis analysis, and discuss its relevance in the context of anticancer nucleoside analogs like gemcitabine.

The Deoxycytidine Salvage Pathway: An Efficient Route to DNA Synthesis

While cells can synthesize deoxyribonucleotides de novo, the salvage pathway provides an energy-efficient alternative by recycling pre-existing nucleosides from the degradation of DNA or from the extracellular environment.[2][3] Deoxycytidine is a key substrate for this pathway.[2] The hydrochloride salt is often used in research settings for its stability and solubility, allowing for precise administration in cell culture media.[1]

The metabolic activation of deoxycytidine begins upon its transport into the cell. The process is a sequential phosphorylation cascade catalyzed by specific kinases:

-

Initial Phosphorylation: Deoxycytidine (dC) is first phosphorylated to deoxycytidine monophosphate (dCMP). This rate-limiting step is catalyzed by the enzyme Deoxycytidine Kinase (dCK) .[4][5] dCK has a broad substrate specificity and is crucial not only for salvaging endogenous nucleosides but also for activating numerous anticancer and antiviral nucleoside analog prodrugs.[4][5][6]

-

Second Phosphorylation: dCMP is then converted to deoxycytidine diphosphate (dCDP) by pyrimidine nucleoside monophosphate kinases (UMP/CMPK).

-

Final Phosphorylation: Finally, dCDP is phosphorylated to deoxycytidine triphosphate (dCTP) by nucleoside diphosphate kinases (NDPKs).[2]

This resulting dCTP molecule, along with dATP, dGTP, and dTTP, is the direct building block used by DNA polymerases to synthesize new DNA strands during replication.[7] The efficiency of the dCK-mediated salvage pathway is vital for maintaining adequate dCTP pools, particularly in rapidly dividing cells or in tissues with limited de novo synthesis capacity.[8]

Caption: The Deoxycytidine Salvage Pathway.

Alternative Metabolic Fates of Deoxycytidine

Beyond its direct role as a DNA precursor, deoxycytidine can be shunted into other metabolic pathways, primarily through deamination.

-

Deamination to Deoxyuridine: The enzyme cytidine deaminase (CDA) can convert deoxycytidine into deoxyuridine (dU).[9][10] This reaction is significant because deoxyuridine can then be phosphorylated by thymidine kinase (TK) to enter the thymidylate synthesis pathway, ultimately contributing to the pool of deoxythymidine triphosphate (dTTP).[11] This metabolic crosstalk underscores the interconnectedness of pyrimidine nucleotide pools.

-

Relevance in Drug Metabolism: The activity of CDA is a critical factor in the efficacy of certain nucleoside analog drugs. For instance, the potent anticancer agent Cytarabine (ara-C) is susceptible to deamination by CDA into an inactive form.[12] In contrast, other analogs are designed to be poor substrates for CDA to increase their metabolic stability and therapeutic window.[12]

Caption: Major Metabolic Fates of Deoxycytidine.

Applications in Research and Drug Development

The central role of deoxycytidine in DNA synthesis makes it an invaluable tool for manipulating and studying cellular processes.

Cell Cycle Synchronization

High concentrations of thymidine are commonly used to arrest cells at the G1/S boundary of the cell cycle by inhibiting ribonucleotide reductase, which depletes the intracellular pool of dCTP.[13][14] This block can be effectively reversed by washing out the excess thymidine and adding deoxycytidine to the culture medium.[13][15] The addition of deoxycytidine replenishes the dCTP pool, allowing the synchronized cells to re-enter the S phase in unison. This "double thymidine block" protocol is a cornerstone of cell cycle research.[14]

Probing DNA Synthesis

The rate of DNA synthesis, a direct indicator of cell proliferation, can be accurately measured by supplying cells with labeled deoxycytidine analogs.

-

Radiolabeling: Traditionally, [³H]-thymidine has been used, but radiolabeled deoxycytidine can also serve to trace the incorporation of this specific nucleoside into newly synthesized DNA.[16][17]

-

Click Chemistry: Modern, non-radioactive methods utilize analogs like 5-ethynyl-2'-deoxycytidine (EdC).[18][19] EdC is incorporated into DNA during replication and can be subsequently detected with high sensitivity and specificity by covalently attaching a fluorescent azide via a "click" chemistry reaction.[18][19] This technique avoids the need for DNA denaturation required for BrdU assays, better-preserving cellular morphology.[16][18]

Context for Nucleoside Analog Drugs

Deoxycytidine metabolism is a primary target for a major class of anticancer drugs. Nucleoside analogs, such as Gemcitabine (2',2'-difluorodeoxycytidine) , mimic deoxycytidine to exert their cytotoxic effects.[20][21]

-

Mechanism of Action: Gemcitabine is transported into the cell and, like deoxycytidine, is phosphorylated by dCK to its active mono-, di-, and triphosphate forms.[20][21][22] The triphosphate form (dFdCTP) competes with endogenous dCTP for incorporation into DNA by DNA polymerases.[22][23] This incorporation leads to "masked chain termination," halting DNA replication and inducing apoptosis.[24][25]

-

Self-Potentiation: The diphosphate form (dFdCDP) is also a potent inhibitor of ribonucleotide reductase, the enzyme responsible for de novo synthesis of deoxyribonucleotides.[21][22][24] This action depletes the cell's natural dCTP pool, which paradoxically increases the phosphorylation of gemcitabine by dCK and enhances the ratio of dFdCTP to dCTP, thus potentiating the drug's own cytotoxic effect.[21][22]

-

Resistance: The efficacy of these drugs is critically dependent on the activity of dCK for their activation.[4][26] Tumors can develop resistance to gemcitabine and similar analogs by downregulating dCK expression, thereby preventing the drug's activation.[26]

Key Experimental Protocols

Protocol 1: Assay for Deoxycytidine Kinase (dCK) Activity

Causality: Measuring dCK activity is crucial for understanding a cell line's capacity to salvage deoxycytidine and for predicting its sensitivity to nucleoside analog drugs. Several methods exist, including luminescence-based assays that measure ATP consumption during the phosphorylation reaction.[27] An alternative is a coupled-enzyme spectrophotometric assay.[6][28]

Methodology (Coupled-Enzyme Spectrophotometric Assay): This protocol is based on a commercially available kit principle.[28]

-

Principle: dCK phosphorylates a substrate (e.g., deoxyinosine), producing dIMP. This dIMP is then oxidized by a coupled enzyme, IMP dehydrogenase (IMPDH), which reduces NAD⁺ to NADH. The rate of NADH formation is monitored by the increase in absorbance at 340 nm and is directly proportional to dCK activity.[6][28]

-

Prepare Cell Lysate: Culture cells to ~80% confluency. Harvest, wash with cold PBS, and lyse the cells using a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the cellular proteins. Determine the total protein concentration (e.g., via Bradford assay).

-

Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction mixture containing reaction buffer, ATP, NAD⁺, the dCK substrate (deoxyinosine), and the coupling enzyme (IMPDH).

-

Initiate Reaction: Add a standardized amount of cell lysate (e.g., 20-50 µg of total protein) to each well to initiate the reaction. For a negative control, use lysate that has been heat-inactivated.

-

Measure Absorbance: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 30-60 minutes.

-

Calculate Activity: Determine the rate of reaction (Vmax) from the linear portion of the absorbance vs. time curve. Convert this rate to specific activity (e.g., nmol/min/mg protein) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[28]

Protocol 2: Measuring DNA Synthesis via 5-Ethynyl-2'-deoxycytidine (EdC) Incorporation

Causality: This protocol provides a direct, quantitative, and visual measure of S-phase progression in a cell population. It is a robust alternative to BrdU assays for assessing the impact of experimental conditions or compounds on cell proliferation.[18][19]

Methodology (Flow Cytometry):

-

Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

-

Compound Treatment: Treat cells with the experimental compound for the desired duration. Include appropriate vehicle and positive/negative controls.

-

EdC Labeling: Add EdC to the culture medium at a final concentration of 10-20 µM. Incubate for 1-2 hours at 37°C to allow for incorporation into newly synthesized DNA.

-

Harvest and Fix: Harvest the cells (including any detached cells) and wash once with PBS.[23] Fix the cells by adding cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.[23]

-

Permeabilization: Centrifuge the fixed cells to remove ethanol. Wash with PBS and resuspend in a permeabilization buffer (e.g., 0.5% Triton X-100 in PBS) for 15 minutes at room temperature.

-

Click Reaction: Prepare the "click" reaction cocktail according to the manufacturer's instructions, containing a fluorescent azide (e.g., Alexa Fluor 488 azide), a copper(I) catalyst, and a protective ligand. Resuspend the permeabilized cells in the cocktail and incubate for 30 minutes in the dark.

-

DNA Staining: Wash the cells to remove the reaction cocktail. Resuspend in a DNA staining solution containing a dye like Propidium Iodide (PI) or DAPI.[23] This allows for simultaneous analysis of cell cycle phase based on total DNA content.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The fluorescent signal from the azide will identify the EdC-positive (proliferating) cell population, while the DNA content stain will resolve the G0/G1, S, and G2/M phases.

Caption: Experimental Workflow for EdC Incorporation Assay.

References

- BenchChem. (n.d.). Application Notes and Protocols for 2-Chloro-2'-deoxycytidine in Cell Culture Experiments.

-

Choi, H. J., & Kim, S. (2018). Gemcitabine and Nucleos(t)ide Synthesis Inhibitors Are Broad-Spectrum Antiviral Drugs that Activate Innate Immunity. MDPI. Retrieved from [Link]

- Patsnap Synapse. (2024). What are DCK inhibitors and how do they work?.

-

Plunkett, W., Huang, P., Xu, Y. Z., Heinemann, V., Grunewald, R., & Gandhi, V. (n.d.). Gemcitabine: preclinical pharmacology and mechanisms of action. PubMed. Retrieved from [Link]

-

Peters, G. J., & Van der Wilt, C. L. (2012). Nucleoside and nucleobase analogs in cancer treatment: not only sapacitabine, but also gemcitabine. Taylor & Francis. Retrieved from [Link]

-

Boothman, D. A., Briggle, T. V., & Greer, S. (1985). Metabolic channeling of 5-fluoro-2'-deoxycytidine utilizing inhibitors of its deamination in cell culture. PubMed. Retrieved from [Link]

-

Plunkett, W., & Gandhi, V. (2009). Gemcitabine: Actions and Interactions. Taylor & Francis Online. Retrieved from [Link]

-

Newman, E. M., & Santi, D. V. (1982). Metabolism and mechanism of action of 5-fluorodeoxycytidine. PubMed. Retrieved from [Link]

-

Choi, H. J., & Kim, S. (2018). Gemcitabine and Nucleos(t)ide Synthesis Inhibitors Are Broad-Spectrum Antiviral Drugs that Activate Innate Immunity. PubMed. Retrieved from [Link]

-

Lin, S. T., et al. (n.d.). Facile method for determination of deoxycytidine kinase activity in biological milieus. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleotide salvage. Retrieved from [Link]

-

Austin, W. R., et al. (2012). Nucleoside salvage pathway kinases regulate hematopoiesis by linking nucleotide metabolism with replication stress. PubMed. Retrieved from [Link]

-

Human Metabolome Database. (2005). Showing metabocard for Deoxycytidine (HMDB0000014). Retrieved from [Link]

- NOVOCIB. (2025). Deoxycytidine Kinase Phosphorylation Assay Kit.

-

Wang, J., et al. (n.d.). The Role of Deoxycytidine Kinase (dCK) in Radiation-Induced Cell Death. MDPI. Retrieved from [Link]

- Creative BioMart. (n.d.). dCK Screening Assay Kit.

-

Anderson, C. M., et al. (n.d.). Metabolism of deoxypyrimidines and deoxypyrimidine antiviral analogs in isolated brain mitochondria. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Purine nucleoside phosphorylase. Retrieved from [Link]

-

Bitesize Bio. (2025). How to perform cell synchronization in specific cell cycle phases. Retrieved from [Link]

-

NOVOCIB. (2016). PRECICE ® dCK Phosphorylation Assay Kit. Retrieved from [Link]

-

ResearchGate. (2025). The role of deoxycytidine kinase in gemcitabine cytotoxicity | Request PDF. Retrieved from [Link]

-

Wang, H., et al. (n.d.). Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage. PubMed Central. Retrieved from [Link]

-

Van Den Neste, E., et al. (2005). Activation of deoxycytidine kinase by protein kinase inhibitors and okadaic acid in leukemic cells. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Deoxycytidine. Retrieved from [Link]

-

Guantay, M. L., et al. (2023). Abstract P4-08-09: Deoxycytidine kinase (dCK) inhibition is synthetic lethal with BRCA2-deficiency. Cancer Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of both de novo and salvage pathways of purine.... Retrieved from [Link]

-

Gingerich, A. D., et al. (2016). Pyrimidine Salvage Enzymes Are Essential for De Novo Biosynthesis of Deoxypyrimidine Nucleotides in Trypanosoma brucei. PubMed Central. Retrieved from [Link]

-

Ning, X., et al. (2011). 5-Ethynyl-2'-deoxycytidine as a New Agent for DNA Labeling: Detection of Proliferating Cells. ScienceDirect. Retrieved from [Link]

-

Chottiner, E. G., et al. (1991). The role of deoxycytidine-metabolizing enzymes in the cytotoxicity induced by 3'-amino-2',3'-dideoxycytidine and cytosine arabinoside. PubMed. Retrieved from [Link]

-

Kufe, D. W., et al. (1997). Deoxycytidine in human plasma: potential for protecting leukemic cells during chemotherapy. ScienceDirect. Retrieved from [Link]

-

ResearchGate. (n.d.). Deamination reaction mechanism. (a) Schematic of deoxycytidine.... Retrieved from [Link]

-

Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. PNAS. Retrieved from [Link]

-

Zátira, F., & Stas̆ková, Z. (n.d.). Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview. PubMed Central. Retrieved from [Link]

-

Jena Bioscience. (n.d.). DNA synthesis monitoring (Cell proliferation). Retrieved from [Link]

- BenchChem. (n.d.). Validating the Impact of 2-Chloro-2'-deoxycytidine on DNA Synthesis: A Comparative Guide to Orthogonal Assays.

-

Gire, V., & Dulic, V. (2021). Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis. PubMed Central. Retrieved from [Link]

- BenchChem. (n.d.). Improving the efficiency of L-Thymidine in cell synchronization protocols.

-

Yatim, N., et al. (2025). Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. Science. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. What are DCK inhibitors and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]

- 7. Deoxycytidine - Wikipedia [en.wikipedia.org]

- 8. Nucleoside salvage pathway kinases regulate hematopoiesis by linking nucleotide metabolism with replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hmdb.ca [hmdb.ca]

- 10. Metabolism of deoxypyrimidines and deoxypyrimidine antiviral analogs in isolated brain mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of deoxycytidine-metabolizing enzymes in the cytotoxicity induced by 3'-amino-2',3'-dideoxycytidine and cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. salic.med.harvard.edu [salic.med.harvard.edu]

- 17. Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

- 20. mdpi.com [mdpi.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Gemcitabine: preclinical pharmacology and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. tandfonline.com [tandfonline.com]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]

- 28. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]

Deoxycytidine Hydrochloride: A Cornerstone of Molecular Biology and Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: From a Fundamental Building Block to a Therapeutic Scaffold

Deoxycytidine, a fundamental deoxyribonucleoside, is an integral component of deoxyribonucleic acid (DNA).[1] Its discovery and subsequent synthesis have paved the way for a deeper understanding of genetic mechanisms and have provided a critical scaffold for the development of potent therapeutic agents. This guide delves into the multifaceted role of Deoxycytidine hydrochloride, the stable, water-soluble form of deoxycytidine, in molecular biology research and its profound significance in the realms of antiviral and anticancer drug discovery.[2][3] We will explore its biochemical pathways, its application in seminal research techniques, and the rationale behind its use as a precursor for life-saving medications.

Section 1: The Biochemical Landscape of Deoxycytidine

The Nucleoside Salvage Pathway: An Efficient Recycling Mechanism

Cells employ two main pathways for the synthesis of nucleotides: the de novo pathway and the salvage pathway. The salvage pathway is a crucial recycling mechanism that reclaims nucleosides and nucleobases from the degradation of DNA and RNA.[4] Deoxycytidine is a key substrate in this pathway.[4]

Upon entering the cell, deoxycytidine is phosphorylated by the enzyme deoxycytidine kinase (dCK) , a rate-limiting step, to form deoxycytidine monophosphate (dCMP).[1][4] Further phosphorylation events yield deoxycytidine diphosphate (dCDP) and ultimately deoxycytidine triphosphate (dCTP), a direct precursor for DNA synthesis. The efficiency of the salvage pathway underscores its importance in maintaining the cellular pool of nucleotides required for DNA replication and repair.[4]

Caption: Fig. 1: The Deoxycytidine Salvage Pathway.

This compound: Properties and Rationale for Use

For research and pharmaceutical applications, deoxycytidine is commonly used in its hydrochloride salt form.[3] The addition of hydrochloric acid to the basic amine groups of the cytosine base enhances the compound's stability and aqueous solubility.[5][6] This is a critical consideration for preparing stock solutions and ensuring consistent concentrations in experimental settings.

| Property | This compound | Reference(s) |

| Molecular Formula | C₉H₁₃N₃O₄·HCl | [3] |

| Molecular Weight | 263.68 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 168-170 °C | [3] |

| Solubility | Water: ~41-50 mg/mLPBS (pH 7.2): ~10 mg/mLDMSO: ~3 mg/mL | [3][7] |

| Storage | Store at room temperature. For long-term storage of solutions, -20°C to -80°C is recommended. | [8] |

Table 1: Physicochemical Properties of this compound.

The use of the hydrochloride salt provides a more crystalline and less hygroscopic product compared to the free base, facilitating easier handling, weighing, and purification.[5][9]

Section 2: this compound in Action: Experimental Applications

A Foundational Tool in Cell Culture

This compound is a vital supplement in various cell culture applications, particularly for cell synchronization and as a component of nucleoside-supplemented media.

Protocol 1: Cell Synchronization at the G1/S Boundary using a Deoxycytidine Block (Hypothetical Protocol based on common techniques)

This protocol describes a method for synchronizing cultured mammalian cells at the G1/S phase boundary of the cell cycle.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

This compound (high purity)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Flow cytometer

-

Propidium iodide (PI) staining solution

Procedure:

-

Cell Seeding: Plate cells at a density that will allow them to be in the logarithmic growth phase at the time of harvest.

-

Initial Block: Add this compound to the culture medium to a final concentration of 2 mM. The optimal concentration may vary between cell lines and should be determined empirically.

-

Incubation: Incubate the cells for 24 hours. This will arrest the cells at the G1/S boundary.

-

Release: To release the cells from the block, remove the deoxycytidine-containing medium, wash the cells twice with sterile PBS, and add fresh, pre-warmed complete medium.

-

Harvesting and Analysis: Harvest cells at various time points post-release (e.g., 0, 2, 4, 6, 8, 10, 12 hours).

-

Flow Cytometry: Fix the cells in 70% ethanol and stain with PI. Analyze the DNA content by flow cytometry to monitor the progression of the synchronized cell population through the S, G2, and M phases.[2]

Self-Validation: The effectiveness of the synchronization can be validated by the sharp, narrow G1 peak observed at the 0-hour time point and the subsequent progression of this peak through the cell cycle at later time points.

A Precursor for DNA Labeling and Proliferation Assays

Modified analogs of deoxycytidine are used to label newly synthesized DNA, providing a powerful tool to study cell proliferation.

Section 3: The Therapeutic Significance of Deoxycytidine Analogs

The structural similarity of deoxycytidine to its analogs allows these modified nucleosides to act as "Trojan horses." They are recognized and metabolized by cellular enzymes but ultimately disrupt DNA synthesis, leading to cytotoxic or antiviral effects.[10][11]

Anticancer Therapy: Disrupting Uncontrolled Proliferation

Many deoxycytidine analogs are potent anticancer agents.[10][12] A prime example is Gemcitabine (2',2'-difluorodeoxycytidine) , a cornerstone in the treatment of various solid tumors.[10]

Mechanism of Action:

-

Cellular Uptake and Activation: Gemcitabine enters the cell and is phosphorylated by dCK to its active triphosphate form, dFdCTP.[10]

-

Inhibition of DNA Synthesis: dFdCTP competes with the natural dCTP for incorporation into DNA. Once incorporated, it leads to "masked chain termination," where only one more nucleotide can be added before DNA synthesis is halted.[10]

-

Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) inhibits ribonucleotide reductase, the enzyme responsible for producing deoxynucleotides for DNA synthesis, thus depleting the cell of essential building blocks.[13]

Caption: Fig. 2: Mechanism of Action of Gemcitabine.

Protocol 2: Determining the IC₅₀ of a Deoxycytidine Analog using an MTT Assay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC₅₀) of a deoxycytidine analog in a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Deoxycytidine analog (e.g., Gemcitabine hydrochloride)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]

-

Compound Treatment: Prepare serial dilutions of the deoxycytidine analog in complete medium. Replace the existing medium with the medium containing the various concentrations of the compound. Include a vehicle-only control.

-

Incubation: Incubate the plate for 48-72 hours.[2]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.

Antiviral Therapy: A Chain-Terminating Strategy

Deoxycytidine analogs are also crucial in the fight against viral infections, particularly those caused by retroviruses like HIV and hepatitis B virus (HBV).[11]

Mechanism of Action: Antiviral deoxycytidine analogs are converted to their triphosphate form by cellular or viral kinases. This active form is then incorporated into the growing viral DNA chain by the viral reverse transcriptase or DNA polymerase. Because these analogs often lack a 3'-hydroxyl group, their incorporation leads to chain termination, halting viral replication.[14][15]

Section 4: Future Directions and Conclusion

The journey of deoxycytidine from a simple building block of life to a versatile tool in research and medicine is a testament to the power of molecular biology. The hydrochloride form provides the stability and solubility necessary for its widespread use in the laboratory.[3][7] As our understanding of cellular pathways deepens, novel deoxycytidine analogs will undoubtedly be developed, offering new strategies to combat cancer and viral diseases. The continued exploration of this fundamental molecule and its derivatives holds immense promise for the future of therapeutic innovation.

References

-

ResearchGate. (n.d.). Deoxynucleoside Analogs In Cancer Therapy. Retrieved from [Link]

-

Mini, E., Nobili, S., Caciagli, B., Landini, I., & Mazzei, T. (2006). Gemcitabine: a critical nucleoside for cancer therapy. PubMed. Retrieved from [Link]

- Staub, M., & Eriksson, S. (2006). The Role of Deoxycytidine Kinase in DNA Synthesis and Nucleoside Analog Activation. In Deoxynucleoside Analogs in Cancer Therapy (pp. 35-51). Humana Press.

- Parker, W. B. (2009). Deoxynucleoside analogs in cancer therapy. Cancer Research, 69(12), 4873-4876.

-

ResearchGate. (2022). Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. Retrieved from [Link]

- Jansen, R. S., Rosing, H., Schellens, J. H., & Beijnen, J. H. (2010). Deoxyuridine analog nucleotides in deoxycytidine analog treatment: secondary active metabolites? Fundamental & Clinical Pharmacology, 24(4), 435-442.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Kim, M. S., Lee, J., & Kim, Y. J. (2021). Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2. MDPI. Retrieved from [Link]

- American Society for Microbiology. (2001). Strong and Selective Inhibitors of Hepatitis B Virus Replication among Novel N4-Hydroxy- and 5-Methyl-β-l-Deoxycytidine Analogues. Antimicrobial Agents and Chemotherapy, 45(5), 1382-1388.

-

Wikipedia. (n.d.). Deoxycytidine. Retrieved from [Link]

-

PubChem. (n.d.). Deoxycytidine. Retrieved from [Link]

- Galmarini, C. M., MacKey, J. R., & Dumontet, C. (2002). Nucleoside analogues and nucleobases in cancer treatment. The Lancet Oncology, 3(7), 415-424.

- Bhalla, K., Birkhofer, M., Grant, S., Baker, M., MacLaughlin, W., Cole, J., & Graham, G. (1988). Phase I clinical and pharmacologic study of deoxycytidine. Leukemia, 2(10), 709-710.

-

bioWORLD. (n.d.). 2'-Deoxycytidine Hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Chemotherapy. Retrieved from [Link]

- Gupta, P., & Bansal, A. K. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(1), 64-74.

-

Chemistry Stack Exchange. (2014). Why formulate drugs as HCl salts when HCl is in stomach acid?. Retrieved from [Link]

-

Human Metabolome Database. (2005). Showing metabocard for Deoxycytidine (HMDB0000014). Retrieved from [Link]

- Fox, J. J., Yung, N. C., Wempen, I., & Hoffer, M. (1961). Nucleosides. XII. Direct Synthesis of 2′-Deoxycytidine and its α-Anomer. Journal of the American Chemical Society, 83(19), 4066-4070.

- Lin, J., Gilbert, J., Vankayalapati, H., B-Rao, C., & Ranson, M. (2011). Phase I study of 5-aza-2'-deoxycytidine in combination with valproic acid in non-small-cell lung cancer. Cancer Chemotherapy and Pharmacology, 68(2), 477-483.

- Serajuddin, A. T. (1999). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 88(7), 693-700.

-

Bio-Rad. (n.d.). Preparation of Tissue Culture Cell Lines for Flow Cytometry Protocol. Retrieved from [Link]

-

HUB Organoids. (n.d.). Case Study: Preclinical Drug Development. Retrieved from [Link]

- Parmar, V. K., & Rane, B. R. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 17(5), 589-596.

- Amponsah-Efah, P., & Elder, D. P. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceutics, 15(2), 565.

Sources

- 1. Deoxycytidine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. 2'-Deoxycytidine hydrochloride | 3992-42-5 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pharmtech.com [pharmtech.com]

- 10. Gemcitabine: a critical nucleoside for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. library.search.tulane.edu [library.search.tulane.edu]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

Deoxycytidine Hydrochloride: A Lynchpin in Nucleotide Synthesis for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

Deoxycytidine hydrochloride, a synthetic nucleoside, serves as a critical precursor in the biosynthesis of DNA building blocks, making it an indispensable tool in molecular biology, virology, and cancer research.[1] This guide provides a comprehensive technical overview of its central role in nucleotide synthesis, delineating the key biochemical pathways and offering detailed, field-proven protocols for its application. We will explore both the de novo and salvage pathways of pyrimidine synthesis, with a specific focus on the enzymatic phosphorylation of deoxycytidine, a rate-limiting step catalyzed by deoxycytidine kinase (dCK). Furthermore, this document furnishes practical methodologies for the enzymatic synthesis of deoxycytidine phosphates and subsequent analysis, equipping researchers with the foundational knowledge to leverage this compound in their experimental designs and drug discovery pipelines.

Introduction: The Foundational Role of Deoxycytidine

Deoxycytidine is a deoxyribonucleoside, a fundamental component of deoxyribonucleic acid (DNA).[2] Its structure, comprising a cytosine base attached to a deoxyribose sugar, allows for its incorporation into the growing DNA strand during replication and repair.[1] In a research and therapeutic context, this compound provides a stable, water-soluble source of this essential precursor. Its significance extends beyond basic research into clinical applications, where it and its analogs are pivotal in the development of antiviral and anticancer agents.[1][3] Many of these drugs function as chain terminators, disrupting DNA replication in rapidly proliferating cancer cells or virally infected cells.[3]

Key Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N₃O₄·HCl | [1] |

| Molecular Weight | 263.68 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 161 - 164 °C | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Table 1: Physicochemical properties of 2'-Deoxycytidine hydrochloride.

Biochemical Landscape: Deoxycytidine in Nucleotide Synthesis

Cells employ two primary pathways to generate the necessary pool of nucleotides for DNA synthesis: the de novo pathway and the salvage pathway.[4]

The De Novo Pathway: Building from Scratch

The de novo synthesis of pyrimidines constructs the nucleotide bases from simpler precursor molecules like bicarbonate, aspartate, and glutamine.[4][5] This energy-intensive process culminates in the formation of uridine monophosphate (UMP), which can then be converted to other pyrimidine nucleotides.[6] While deoxycytidine itself is not a direct starting material in this pathway, understanding the de novo route is crucial as it represents the cell's intrinsic ability to produce pyrimidines, which can influence the efficacy of exogenously supplied deoxycytidine or its analogs.

The Salvage Pathway: The Central Role of this compound

The salvage pathway is a more energy-efficient route that recycles pre-existing bases and nucleosides from the degradation of DNA and RNA.[7][8] This pathway is particularly critical in certain tissues that have limited de novo synthesis capabilities.[7] this compound directly feeds into this pathway. The key and often rate-limiting step is the phosphorylation of deoxycytidine to deoxycytidine monophosphate (dCMP) by the enzyme deoxycytidine kinase (dCK).[9][10]

The critical role of dCK: This enzyme is not only responsible for phosphorylating deoxycytidine but also other deoxynucleosides like deoxyadenosine and deoxyguanosine.[9][10] Its activity is paramount for the activation of numerous nucleoside analog prodrugs used in chemotherapy, such as gemcitabine and cytarabine.[9][11]

Figure 1: The pyrimidine salvage pathway for deoxycytidine. Deoxycytidine is sequentially phosphorylated to its triphosphate form, which is then incorporated into DNA.

Experimental Protocols: From Precursor to Product

The following protocols provide a framework for the enzymatic synthesis and analysis of deoxycytidine phosphates. These are designed to be self-validating by including clear checkpoints and analytical verification steps.

Enzymatic Phosphorylation of Deoxycytidine to dCMP

This protocol details the initial and rate-limiting step in the salvage pathway, catalyzed by deoxycytidine kinase.

Rationale: This in vitro assay allows for the controlled synthesis of dCMP from deoxycytidine. It is essential for producing dCMP standards for analytical methods, studying the kinetics of dCK with different substrates, or screening for inhibitors of this critical enzyme.

Materials:

-

This compound

-

Recombinant human deoxycytidine kinase (dCK)

-

ATP (Adenosine triphosphate)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT

-

Quenching Solution: 0.5 M Perchloric acid or ice-cold methanol

-

Neutralization Solution: 3 M K₂CO₃

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, ATP (at a concentration in excess of the deoxycytidine), and this compound.

-

Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation: Initiate the reaction by adding a predetermined amount of recombinant dCK. The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction at 37°C. The reaction time will depend on the desired conversion and should be optimized in preliminary experiments.

-

Termination: Stop the reaction by adding an equal volume of quenching solution. This will precipitate the enzyme and halt the reaction.

-

Neutralization and Sample Preparation: Centrifuge the quenched reaction to pellet the precipitated protein. If using perchloric acid, neutralize the supernatant with the neutralization solution. The supernatant now contains the product, dCMP, and is ready for analysis.

Monitoring Nucleotide Synthesis via High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a robust and widely used technique for the separation and quantification of nucleotides.[12][13] This method allows for the direct measurement of the conversion of deoxycytidine to its phosphorylated derivatives.

Instrumentation and Columns:

-

A standard HPLC system with a UV detector is sufficient.

-

A reversed-phase C18 column is commonly used for separating nucleosides and nucleotides.[14]

Mobile Phase and Gradient:

-

A common mobile phase system consists of an aqueous buffer (e.g., ammonium acetate or potassium phosphate) and an organic modifier (e.g., acetonitrile or methanol).[12]

-

A gradient elution is typically employed to achieve optimal separation of the more polar phosphorylated species from the less polar deoxycytidine.

Sample Analysis Procedure:

-

Standard Curve Generation: Prepare a series of known concentrations of deoxycytidine and dCMP to generate a standard curve for quantification.

-

Sample Injection: Inject a defined volume of the prepared supernatant from the enzymatic reaction onto the HPLC column.

-

Data Acquisition and Analysis: Monitor the elution of the compounds using a UV detector, typically at 260-280 nm. The retention times will be characteristic for each compound (deoxycytidine will have a longer retention time than the more polar dCMP). Quantify the amount of product formed by comparing the peak areas to the standard curve.

Figure 2: A generalized workflow for the HPLC analysis of nucleotide synthesis.

Advanced Applications and Considerations

Synthesis of Deoxycytidine Analogs

The principles outlined above can be extended to the synthesis and evaluation of deoxycytidine analogs, which are of great interest in drug development.[15][16] These analogs often have modifications to the sugar or base moiety, which can affect their phosphorylation by dCK and their subsequent incorporation into DNA.

Stability and Handling of this compound

This compound is a stable compound when stored under appropriate conditions.[1] However, in aqueous solutions, its stability can be influenced by pH and temperature.[17] For long-term storage of solutions, it is advisable to store them at -20°C or -80°C.[17][18] When preparing solutions for enzymatic assays, it is best to prepare them fresh or from frozen aliquots to ensure reproducibility.

Conclusion

This compound is a cornerstone reagent for research in nucleotide metabolism and the development of novel therapeutics. A thorough understanding of its role in the salvage pathway, particularly the enzymatic conversion mediated by deoxycytidine kinase, is essential for its effective application. The protocols and insights provided in this guide offer a robust foundation for researchers to confidently utilize this compound as a precursor for nucleotide synthesis in a variety of experimental contexts.

References

- Cheng, Y. C., & Prusoff, W. H. (1973). Mouse ascites sarcoma 180 deoxycytidine kinase. General properties and inhibition studies. Biochemistry, 12(14), 2630–2639.

-

Wikipedia. (2023, November 28). Nucleotide salvage. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Deoxycytidine. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 27). What is Deoxythymidine/Deoxycytidine used for?. Retrieved from [Link]

- Morana, A. D., Serra, S., Vaisitti, T., Audrito, V., Brusa, D., Garaffo, G., ... & Deaglio, S. (2016). HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells. Journal of visualized experiments : JoVE, (113), 54199.

- Staub, M., & Eriksson, S. (2006). The Role of Deoxycytidine Kinase in DNA Synthesis and Nucleoside Analog Activation. In G. J. Peters (Ed.), Deoxynucleoside Analogs In Cancer Therapy (pp. 29–52). Humana Press.

-

ResearchGate. (n.d.). The deoxycytidine biosynthetic pathway. The steps engineered in this.... Retrieved from [Link]

-

Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]

-

The Science Notes. (2023, May 1). Salvage Pathway: Purine and Pyrimidine Nucleotide Synthesis. Retrieved from [Link]

-

JoVE. (2021, February 24). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. Retrieved from [Link]

-

AACR Publications. (2011, April 15). Abstract 2537: Novel 2′-deoxycytidine analogs as DNA demethylation agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of 2'-deoxycytidine and cytidine with their analogs, 2'. Retrieved from [Link]

-

Ninja Nerd. (2020, April 6). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (2023, October 16). Deoxycytidine kinase. Retrieved from [Link]

-

Biology LibreTexts. (2023, August 31). 7.10: Pyrimidine de novo Biosynthesis. Retrieved from [Link]

- van der Wilt, C. L., & Peters, G. J. (1994). Regulation of phosphorylation of deoxycytidine and 2',2'-difluorodeoxycytidine (gemcitabine); effects of cytidine 5'-triphosphate and uridine 5'-triphosphate. Biochemical pharmacology, 48(8), 1541–1546.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Deoxycytidine - Wikipedia [en.wikipedia.org]

- 3. What is Deoxythymidine/Deoxycytidine used for? [synapse.patsnap.com]

- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 5. microbenotes.com [microbenotes.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 8. thesciencenotes.com [thesciencenotes.com]

- 9. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. kulturkaufhaus.de [kulturkaufhaus.de]

- 12. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. szabo-scandic.com [szabo-scandic.com]

An In-depth Technical Guide to Investigating the Effects of Deoxycytidine Hydrochloride on Cell Cycle Progression

Introduction: Unraveling the Cell Cycle in Response to Nucleoside Analogs

The eukaryotic cell cycle is a tightly regulated series of events that governs cell growth and division. Its deregulation is a hallmark of cancer, making it a prime target for therapeutic intervention. Nucleoside analogs, which mimic endogenous building blocks of DNA and RNA, represent a cornerstone of chemotherapy. Deoxycytidine hydrochloride, a salt of the naturally occurring deoxyribonucleoside, offers a unique tool to probe the intricacies of the pyrimidine salvage pathway and its influence on DNA synthesis and, consequently, cell cycle progression.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular response to this compound, with a focus on its effects on cell cycle checkpoints and DNA integrity. We will move beyond rote protocols to provide the strategic reasoning behind experimental design, ensuring robust and reproducible findings.

The Core Mechanism: this compound and the Pyrimidine Salvage Pathway

To understand the effects of exogenous this compound, we must first appreciate its entry into the cellular metabolic machinery. Unlike the de novo synthesis pathway, which builds nucleotides from simpler molecules, the salvage pathway recycles pre-existing nucleosides and bases.[2][3] this compound, once it enters the cell, is a substrate for this salvage pathway.

The primary mechanism of action involves its phosphorylation by deoxycytidine kinase (dCK) to deoxycytidine monophosphate (dCMP).[1] Subsequent phosphorylations yield deoxycytidine diphosphate (dCDP) and, ultimately, deoxycytidine triphosphate (dCTP), a direct precursor for DNA synthesis.[2] By providing an external source of deoxycytidine, we can perturb the intracellular deoxynucleoside triphosphate (dNTP) pools.[4] An imbalance in these pools can lead to replication stress, DNA damage, and the activation of cell cycle checkpoints.[5]

It is this perturbation of dNTP pools that forms the basis of our investigation. An excess of dCTP, for instance, can lead to misincorporation of nucleotides during DNA replication, triggering a DNA damage response.[4] Conversely, in certain contexts, it might rescue cells from depletion of pyrimidines caused by other agents. The precise outcome is often cell-type and context-dependent, necessitating the empirical investigations detailed in this guide.

Caption: Metabolism of Deoxycytidine HCl via the salvage pathway.

Core Experimental Workflow: Assessing Cell Cycle Distribution

The most fundamental question to address is how this compound affects the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). Flow cytometry with propidium iodide (PI) staining is the gold-standard technique for this analysis. PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.

Rationale for Experimental Choices

-

Asynchronous Cell Population: We begin with an asynchronous population to get a baseline understanding of the global effects of the compound.

-

Dose-Response and Time-Course: A critical aspect of experimental design is to perform a dose-response and time-course analysis. This will reveal the concentration and duration at which this compound exerts its effects, and whether it induces a transient or sustained cell cycle arrest.

-

Ethanol Fixation: Ethanol fixation is a widely used and effective method for permeabilizing the cell membrane to allow PI to enter and stain the DNA.[6][7]

-

RNase Treatment: PI can also bind to double-stranded RNA. Therefore, treatment with RNase is essential to ensure that the fluorescence signal is solely from DNA.[8]

Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

-

Cell Culture and Treatment:

-

Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.

-

Treat cells with a range of concentrations of this compound (e.g., 0, 1, 10, 100 µM) for various time points (e.g., 12, 24, 48 hours). Include an untreated control.

-

-

Cell Harvesting:

-

For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, proceed directly to centrifugation.

-

Collect cells by centrifugation at 300 x g for 5 minutes.

-

-

Fixation:

-

Wash the cell pellet once with cold PBS.

-

Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while gently vortexing.[8] This step is crucial for proper fixation and to prevent cell clumping.

-

Incubate on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks at this stage.

-

-

Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µl of PI staining solution (50 µg/ml PI and 100 µg/ml RNase A in PBS).[8]

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer. Use the FL-2 or FL-3 channel for PI detection.

-

Collect data for at least 10,000 events per sample.

-

Use software such as ModFit LT™ or FlowJo™ to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[8]

-

Caption: Workflow for analyzing cell cycle distribution.

Data Presentation

| Treatment Group | Concentration (µM) | Time (hours) | % G0/G1 | % S | % G2/M |

| Untreated Control | 0 | 24 | 55.2 | 25.1 | 19.7 |

| Deoxycytidine HCl | 10 | 24 | 53.8 | 30.5 | 15.7 |

| Deoxycytidine HCl | 100 | 24 | 45.1 | 45.3 | 9.6 |

| Untreated Control | 0 | 48 | 58.1 | 22.4 | 19.5 |

| Deoxycytidine HCl | 10 | 48 | 50.3 | 38.9 | 10.8 |

| Deoxycytidine HCl | 100 | 48 | 30.7 | 58.2 | 11.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Advanced Module 1: Synchronization for Phase-Specific Investigations

To dissect the specific phase of the cell cycle targeted by this compound, cell synchronization is an invaluable tool.[9] By arresting a population of cells at a specific point in the cell cycle and then releasing them, we can observe the effects of the compound on a synchronized wave of cells progressing through the cycle.[10]

Rationale for Experimental Choices

-

Double Thymidine Block: A common and effective method for synchronizing cells at the G1/S boundary is the double thymidine block.[10][11] Thymidine is a precursor for dTTP, and an excess of thymidine inhibits ribonucleotide reductase, leading to a depletion of dCTP and subsequent arrest of DNA synthesis.[12]

Detailed Protocol: Cell Synchronization using Double Thymidine Block

-

First Thymidine Block:

-

Add thymidine to the culture medium to a final concentration of 2 mM.[11]

-

Incubate for 16-18 hours. This will arrest the majority of cells at the G1/S transition.

-

-

Release:

-

Wash the cells twice with pre-warmed, thymidine-free medium to release them from the block.

-